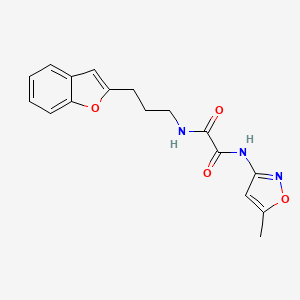

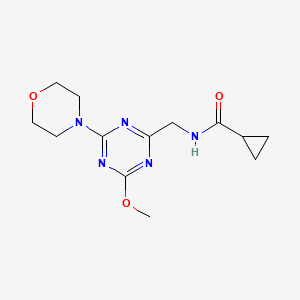

![molecular formula C21H22N2OS B2772381 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 321998-18-9](/img/structure/B2772381.png)

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound that can be used for pharmaceutical testing . It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds distinguished by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring structure made up of two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo nucleophilic and electrophilic substitution reactions at various positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 350.477, a density of 1.1±0.1 g/cm3, a boiling point of 514.5±50.0 °C at 760 mmHg, and a flash point of 265.0±30.1 °C .

Scientific Research Applications

Synthetic Pathways and Intermediates

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of various pyrazole derivatives with potential applications in organic and medicinal chemistry. This compound and its related derivatives have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines and their oxides. These reactions have been facilitated by microwave assistance and involve the use of tert-butylamine and silver-triflate-catalysed regioselective cyclisation, showcasing the versatility of these pyrazole derivatives in constructing complex heterocyclic compounds (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011; B. Palka, A. Di Capua, M. Anzini, G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2014).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of pyrazole derivatives provides insights into their molecular architecture and potential chemical behavior. X-ray diffraction has been employed to determine the crystal structure of these compounds, revealing their planarity and molecular interactions. Such studies are essential for understanding the molecular basis of their reactivity and potential applications in synthesizing novel materials or biologically active molecules (Cunjin Xu & Yan-Qin Shi, 2011).

Supramolecular Chemistry and Hydrogen Bonding

Research into the supramolecular chemistry of pyrazole derivatives has highlighted the role of hydrogen bonding in forming complex molecular assemblies. These interactions are crucial for the self-assembly of molecules into higher-order structures, which can have applications in materials science, nanotechnology, and drug design. The detailed investigation of hydrogen bonding patterns and their influence on molecular conformation and packing provides valuable information for designing molecules with desired properties (Jorge Trilleras, M. Utria, J. Cobo, & C. Glidewell, 2014).

Catalysis and Chemical Transformations

Pyrazole derivatives have been explored as catalysts or components in catalytic systems for facilitating chemical transformations. Their application in condensation reactions, as demonstrated by the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, underscores the potential of pyrazole-based compounds in synthesis and catalysis, offering a pathway to efficiently produce heterocyclic compounds with high yields and under environmentally benign conditions (S. Tayebi, Mojtaba Baghernejad, D. Saberi, & K. Niknam, 2011).

Future Directions

Pyrazoles, including “5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, continue to be a focus of research due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The future may see the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds .

Properties

IUPAC Name |

5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(14-24)19(22-23(20)4)15-8-6-5-7-9-15/h5-14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVHGPWIPFSMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

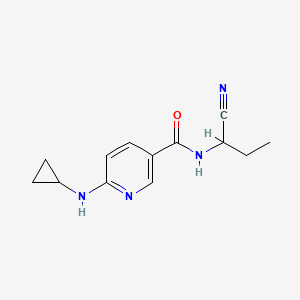

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

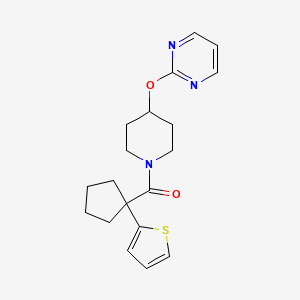

![2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772309.png)

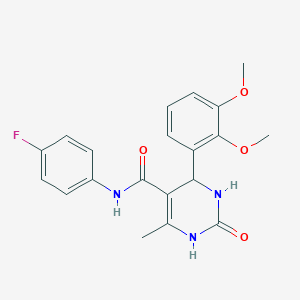

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)

![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)